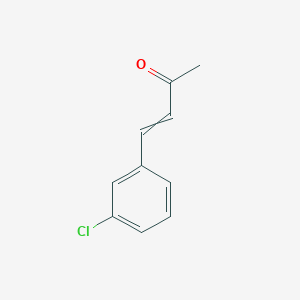
3-Chlorobenzylideneacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobenzylideneacetone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
One significant application of 3-chlorobenzylideneacetone is in asymmetric synthesis. It has been utilized as a substrate for various catalytic reactions, particularly those involving iminium catalysis. Recent studies have demonstrated its effectiveness in facilitating stereoselective reactions, which are crucial for producing enantiomerically pure compounds.
- Case Study : A study highlighted the use of this compound in mechanochemical reactions where it acted as an electrophile in the presence of thiomalonates. The reactions yielded Michael adducts with high stereoselectivity and efficiency, showcasing the compound's potential in developing new synthetic methodologies .
Material Science
This compound has also found applications in material science, particularly in the development of polymeric materials and coatings. Its ability to undergo photochemical reactions makes it suitable for creating light-sensitive materials.
- Data Table: Photopolymerization Studies
| Study Reference | Application | Result |
|---|---|---|
| Photopolymerization | High conversion rates observed with UV exposure | |
| Coatings | Enhanced durability and scratch resistance |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. Its effectiveness against various bacterial strains has been documented, providing insights into its potential as an active pharmaceutical ingredient (API).
- Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations .
Anticancer Research
Another promising area of research involves the anticancer properties of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent.
- Data Table: Anticancer Activity Studies
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3 |
InChI-Schlüssel |
VWEPXSRBBXPYSM-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(=O)C=CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















